molecular formula C19H26N2O5 B2605138 Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate CAS No. 784177-42-0

Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate

Cat. No.: B2605138
CAS No.: 784177-42-0
M. Wt: 362.426
InChI Key: YZZFIJGJTDEKNY-UHFFFAOYSA-N
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Description

“Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate” is a chemical compound with the molecular formula C19H26N2O5 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves a mixture of 4-bromomethyl-benzoic acid methyl ester and piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate in acetonitrile .


Molecular Structure Analysis

The molecular weight of “this compound” is 362.426 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the retrieved information.


Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3 and a boiling point of 531.7±50.0 °C at 760 mmHg . Other physical and chemical properties such as melting point were not available in the retrieved information.

Scientific Research Applications

Synthesis and Optimization

  • A study focused on the synthesis of a crucial intermediate of vandetanib, using 4-piperidinecarboxylate as the raw material. The process was optimized to achieve a total yield of 70.6%, and the structure of the synthesized compound was confirmed by 1H NMR spectroscopy (Zhuang Wei et al., 2010).

Palladium-catalyzed CH Functionalization

  • Research on oxindole synthesis via Palladium-catalyzed CH Functionalization involved the use of derivatives of Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate. This work highlighted the application of Buchwald's and Hartwig's methodologies in medicinal chemistry synthesis (J. Magano et al., 2014).

Advanced Synthesis Techniques

  • An advanced synthetic route was developed for the asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of CP-690550, demonstrating potential for industrial application (B. Hao et al., 2011).

Anticorrosive Properties

  • A study investigated the anticorrosive behavior of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl, showing significant inhibition efficiency and indicating strong adsorption on the metal's surface (B. Praveen et al., 2021).

Mechanism of Action

The mechanism of action of “Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate” is not specified in the retrieved sources. Its use in pharmaceutical testing suggests it may have bioactive properties , but specific details would depend on the context of the testing.

Future Directions

The future directions of “Methyl 4-[4-(tert-butoxycarbonylamino)piperidine-1-carbonyl]benzoate” are not specified in the retrieved sources. Its use in pharmaceutical testing suggests potential applications in drug development or biomedical research.

Properties

IUPAC Name

methyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-15-9-11-21(12-10-15)16(22)13-5-7-14(8-6-13)17(23)25-4/h5-8,15H,9-12H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZFIJGJTDEKNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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